Product packaging for 2-Amino-5-fluoro-3-nitrophenol(Cat. No.:)

2-Amino-5-fluoro-3-nitrophenol

Cat. No.: B13688188
M. Wt: 172.11 g/mol
InChI Key: RJMMOVUNKUMESI-UHFFFAOYSA-N
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Description

Contextualization within the Field of Poly-Substituted Aromatic Systems

Poly-substituted aromatic compounds are foundational to modern organic synthesis. numberanalytics.comgoogle.com The strategic placement of various functional groups on an aromatic ring allows for the fine-tuning of a molecule's electronic and steric properties, thereby influencing its reactivity and potential applications. fiveable.memdpi.com The synthesis of such compounds, however, is often a complex endeavor, requiring careful consideration of the directing effects of existing substituents and the potential for unwanted side reactions. google.comopenstax.org

2-Amino-5-fluoro-3-nitrophenol is a prime example of a poly-substituted aromatic system. It features an amino (-NH2), a fluoro (-F), and a nitro (-NO2) group attached to a phenol (B47542) core. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, fluoro) groups on the aromatic ring creates a unique electronic environment that dictates its chemical behavior. The synthesis of such molecules often involves a multi-step process, carefully controlling the introduction of each substituent to achieve the desired isomer. openstax.org

Significance of Functional Group Interplay in Substituted Phenols

The reactivity of a substituted phenol is not merely the sum of its individual functional groups; rather, it is a product of their complex interactions. researchgate.netsolubilityofthings.com In this compound, the interplay between the amino, fluoro, and nitro groups is particularly noteworthy.

Amino Group (-NH2): As a strong electron-donating group, the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wpmucdn.com

Nitro Group (-NO2): Conversely, the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. fiveable.memdpi.com

Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is electron-withdrawing via the inductive effect but can be weakly electron-donating through resonance. Its presence can significantly alter the acidity of the phenolic hydroxyl group and influence the regioselectivity of further reactions. brighton.ac.ukharvard.edu

Hydroxyl Group (-OH): The phenolic hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. wpmucdn.comrsc.org Its acidity is modulated by the other substituents on the ring. researchgate.net

The simultaneous presence of these groups leads to a nuanced reactivity profile. For instance, the activating effect of the amino and hydroxyl groups is tempered by the deactivating influence of the nitro and fluoro groups. This balance of electronic effects is crucial in directing the outcome of subsequent chemical transformations. Furthermore, the potential for intramolecular hydrogen bonding between adjacent functional groups can influence the molecule's conformation and reactivity. researchgate.net

Historical and Contemporary Relevance of Aminonitrophenol and Fluorinated Phenol Chemistry in Research

Aminonitrophenols have a history of use as intermediates in the synthesis of dyes and have been studied for their biological activities. researchgate.netnih.govresearchgate.net For example, isomers such as 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol (B90527) have been used in hair dye formulations. iarc.frmdpi.com Research into their derivatives continues, exploring potential applications in areas like fungicides. researchgate.net

The introduction of fluorine into organic molecules has become an increasingly important strategy in medicinal chemistry and materials science. brighton.ac.uk Fluorination can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. frontiersin.org Fluorinated phenols, in particular, have been shown to be effective hydrogen bond donors, a property that can be exploited in the design of self-assembling molecular systems. brighton.ac.uk The synthesis of fluorinated aromatic compounds can be challenging, and various methods, including deoxyfluorination of phenols, have been developed to address this. harvard.eduresearchgate.net

The combination of amino, nitro, and fluoro functionalities on a phenol ring, as seen in this compound, represents a convergence of these two important areas of chemical research.

Overview of Research Trajectories for Complex Aromatic Precursors

Complex aromatic precursors like this compound are valuable starting materials for the synthesis of more elaborate molecules. numberanalytics.comnumberanalytics.com The strategic manipulation of the existing functional groups allows for the construction of a wide array of derivatives. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The amino group can be diazotized and replaced with a variety of other substituents. The phenolic hydroxyl group provides a handle for etherification or esterification.

Current research trajectories for such precursors often focus on their application in:

Medicinal Chemistry: As scaffolds for the synthesis of novel drug candidates. The specific arrangement of functional groups can be crucial for binding to biological targets. numberanalytics.com

Materials Science: As building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or specialized polymers, where the electronic properties of the aromatic core are paramount. numberanalytics.com

Agrochemicals: In the development of new pesticides and herbicides, where the biological activity of the molecule is of primary concern. researchgate.net

The synthesis of this compound itself is an area of research, with efforts focused on developing efficient and scalable routes. One documented approach involves the nitration of a fluorinated benzoxazolone precursor, followed by hydrolysis. google.comresearchgate.net Another method describes the preparation of a related compound, 2-amino-5-fluoro-3-nitrobenzoate, as a versatile starting material for pharmaceutical synthesis. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC6H5FN2O3172.11 bldpharm.com
2-Amino-4-nitrophenolC6H6N2O3154.12 iarc.fr
2-Amino-5-nitrophenolC6H6N2O3154.12 chemicalbook.com
2-Amino-3-nitrophenolC6H6N2O3154.12 fluorochem.co.ukaccustandard.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O3 B13688188 2-Amino-5-fluoro-3-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-5-fluoro-3-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2

InChI Key

RJMMOVUNKUMESI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Amino 5 Fluoro 3 Nitrophenol

Established Reaction Pathways for the Synthesis of Aminonitrophenols and Fluorinated Phenols

The traditional synthesis of compounds like 2-Amino-5-fluoro-3-nitrophenol often relies on multi-step sequences involving the introduction and modification of functional groups on a benzene (B151609) ring. These methods are foundational in organic synthesis.

Nitration and Hydrolysis Routes from Precursors

A common approach to synthesizing aminonitrophenols involves the nitration of a suitable precursor followed by other functional group manipulations. For instance, the synthesis of 2-Amino-5-nitrophenol (B90527) has been achieved starting from o-aminophenol. researchgate.net This process typically involves:

Cyclocondensation: Reacting o-aminophenol with urea (B33335) to form a benzoxazolone intermediate. researchgate.net

Nitration: Introducing a nitro group onto the benzoxazolone ring using a nitrating agent like a mixture of nitric acid and sulfuric acid. researchgate.net

Alkaline Hydrolysis: Cleaving the oxazolone (B7731731) ring under basic conditions to yield the final 2-amino-5-nitrophenol product. researchgate.net

This sequence highlights a general strategy where a protecting group is used to direct the nitration and is subsequently removed. researchgate.net

Similarly, the synthesis of 2-amino-4-nitrophenol (B125904) can be achieved through the partial reduction of 2,4-dinitrophenol (B41442). google.com However, this method can lead to the formation of the isomeric 4-amino-2-nitrophenol (B85986) as an undesired byproduct. google.com The hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol is another established route. google.com

The introduction of a fluorine atom often involves starting with a fluorinated precursor. For example, p-fluorophenol has been used as a starting material in some synthetic routes, though it can be expensive and its use can lead to waste water treatment challenges due to the generation of fluorine ions. google.com

Approaches to Introducing Halogen and Nitro Functionalities to Aromatic Rings

The introduction of halogen and nitro groups onto aromatic rings is a cornerstone of synthetic organic chemistry.

Nitration: Electrophilic aromatic substitution is the most common method for nitration. A mixture of concentrated nitric acid and sulfuric acid is a classic nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺). rsc.org For substrates sensitive to strong acids, milder reagents like nitronium tetrafluoroborate (B81430) can be employed in non-aqueous, acid-free systems. orgsyn.org This method is particularly useful for dinitration of compounds susceptible to acid-catalyzed hydrolysis. orgsyn.org The order of nitration and halogenation can be crucial; nitrating before halogenating can deactivate the ring, requiring harsher conditions for the subsequent halogenation and potentially leading to side reactions like hydrolysis. google.com

Halogenation: The introduction of fluorine, the most electronegative element, into an aromatic ring presents unique challenges. Direct fluorination is often too reactive and difficult to control. Therefore, indirect methods are more common. One such method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. Alternatively, halogen exchange reactions (halex reactions) can be used, where a different halogen, typically chlorine, is replaced by fluorine using a fluoride (B91410) salt like potassium fluoride.

The simultaneous introduction of a halogen and a nitro group can be achieved by reacting an aromatic compound with a halogen and a nitrating agent in liquid hydrofluoric acid. google.com This process allows for the synthesis of halogenated and nitrated aromatic derivatives that are valuable intermediates. google.com

Novel Synthetic Approaches and Route Discovery

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex aromatic compounds.

Development of Chemo- and Regioselective Synthesis Methods

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis to minimize the formation of unwanted byproducts and simplify purification processes.

A notable development is the chemo- and regioselective synthesis of functionalized indoles and imidazoles, which has been achieved through catalyst-free, one-pot reactions under mild conditions. nih.gov While not directly applied to this compound, these principles of controlling reactivity are highly relevant.

In the context of aminonitrophenols, a key challenge is the selective reduction of one nitro group in a dinitro compound. The selective catalytic reduction of halogenated nitroaromatic compounds is a widely used method for synthesizing halogenated anilines, which are important industrial intermediates. ingentaconnect.com The choice of catalyst and reaction conditions is critical to prevent dehalogenation. rsc.org

A novel synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed from commercially available 2-aminobenzoates. researchgate.net This method involves the introduction of a nitro group at the C3 position, demonstrating regioselective control. researchgate.net

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes using less hazardous materials, improving energy efficiency, and minimizing waste.

In the synthesis of nitroaromatics, traditional methods using mixed acids generate significant acidic waste. rsc.org A greener alternative involves using dinitrogen pentoxide (DNP) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. rsc.org This method offers high yields under mild conditions and allows for the easy recovery and reuse of the solvent. rsc.org

The selective hydrogenation of halogenated nitrobenzenes is another area where green chemistry is being applied. rsc.org The use of heterogeneous catalysts, especially those based on non-noble metals, is being explored to replace more expensive and less environmentally friendly options. ingentaconnect.com The development of catalysts supported on materials like covalent organic frameworks (COFs) has shown promise in achieving high selectivity and activity under mild conditions. rsc.org

Furthermore, the mycodegradation of halogenated nitroaromatic compounds using fungi like Caldariomyces fumago is being investigated as a sustainable remediation option for these persistent environmental pollutants. mdpi.com

Exploration of Metal-Catalyzed and Metal-Free Synthetic Transformations

Both metal-catalyzed and metal-free reactions are being explored to create more efficient synthetic routes.

Metal-Catalyzed Transformations: Transition metal catalysis is a powerful tool for forming carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are widely used, though they often require pre-functionalized starting materials. snnu.edu.cn Nickel-catalyzed synthesis of phenols from aryl halides using nitrous oxide as an oxygen atom source represents a novel and robust method that can tolerate a wide range of functional groups. nih.gov The development of catalysts for the selective hydrogenation of halogenated nitroaromatics is an active area of research, with catalysts based on platinum group metals, gold, silver, and nickel being investigated. ingentaconnect.com

Metal-Free Transformations: To avoid potential metal contamination in the final products, metal-free synthetic methods are highly desirable, particularly in the pharmaceutical industry. frontiersin.org A metal-free synthesis of arylamines via the direct amination of phenols has been developed, offering an environmentally friendly and cost-effective alternative to traditional metal-catalyzed methods like the Ullmann and Buchwald-Hartwig reactions. organic-chemistry.org This approach is compatible with a wide range of functional groups, including halogens. organic-chemistry.org Another metal-free approach to C-N bond formation involves the use of diaryliodonium salts as electrophiles with secondary aliphatic amine nucleophiles. nih.gov Intramolecular electrochemical C-H aminations also provide a green, metal-free route to N-heterocycles. frontiersin.org

Optimization of Reaction Conditions and Yields in Complex Aromatic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of complex aromatic products like this compound, while minimizing side-product formation. This involves a systematic study of parameters such as temperature, solvent, catalyst, and reaction time for each synthetic step.

Nitration: The nitration of substituted phenols is a key step that requires careful control. The choice of nitrating agent (e.g., nitric acid in sulfuric acid, or ferric nitrate) and reaction temperature significantly impacts the outcome. researchgate.netlookchem.com For example, in the synthesis of a related fluorinated compound, reacting 4-(3-fluorophenoxy)-N-methylpicolinamide with nitric acid in sulfuric acid below 10°C was found to be optimal. lookchem.com Using 1.2 equivalents of nitric acid provided an efficient nitration at the desired position. lookchem.com The solvent can also play a major role in the regioselectivity of nitration. For instance, the nitration of fluorophenol in different solvents showed a marked effect on the ratio of ortho to para isomers formed. dur.ac.uk

Reduction: The reduction of a nitro group to an amine is another critical step. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. Optimization here involves selecting the appropriate catalyst loading, hydrogen pressure, and solvent. A high yield (96%) for the reduction of 5-fluoro-2-nitrophenol (B146956) to 2-amino-5-fluorophenol (B134415) was achieved using 10% Pd/C in methanol (B129727) under atmospheric pressure.

The following table summarizes optimized conditions found in the synthesis of analogous substituted nitrophenols, which could be applicable to the synthesis of this compound.

Reaction StepReactant/SubstrateReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Nitration4-(3-fluorophenoxy)-N-methylpicolinamide1.2 equiv. Nitric Acid / Sulfuric Acid-< 101.5~70
Reduction5-fluoro-2-nitrophenol10% Pd/C, H₂MethanolAmbient12-1696
Diels-AlderDanishefsky's diene & nitrostyrene-Toluene (B28343)12018-
AromatizationCyclohexanone intermediateIodineDMSO---
Cyclocondensationo-aminophenol & urea--1151.5-
NitrationBenzoxazolone intermediateHNO₃ / H₂SO₄-402-
HydrolysisNitrated benzoxazoloneAlkaline-1052.580 (overall)

This table is a compilation of data from syntheses of analogous compounds and represents potential starting points for the optimization of the target molecule's synthesis. lookchem.comnih.govresearchgate.net

Stereochemical Considerations and Enantioselective Synthesis (if applicable to chiral derivatives)

The molecule this compound itself is achiral and does not have any stereocenters. Therefore, its direct synthesis does not involve stereochemical considerations.

However, if derivatives of this compound were to be synthesized that introduce a chiral center, then enantioselective synthesis would become a relevant and important consideration. For example, if the amino group were to be alkylated with a chiral substituent, or if a new chiral center were to be created on a side chain attached to the aromatic ring, methods for controlling the stereochemistry would be necessary.

The literature describes the stereoselective synthesis of various chiral aminophenol derivatives. rsc.orgnih.govmdpi.com These methods often employ chiral auxiliaries or catalysts to control the formation of a specific enantiomer or diastereomer. For instance, chiral aminophenolate ligands have been used to create chiral magnesium and zinc complexes for stereoselective polymerizations. rsc.orgnih.gov While not directly applicable to the synthesis of this compound itself, these studies demonstrate the toolbox available to organic chemists for creating chiral aminophenol-containing molecules with high stereoselectivity. rsc.orgnih.govpharmtech.com The synthesis of chiral α-amino acids has also been achieved using phase-transfer catalysis with chiral catalysts derived from aminophenols. acs.org

Reactivity and Mechanistic Investigations of 2 Amino 5 Fluoro 3 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene (B151609) ring in 2-Amino-5-fluoro-3-nitrophenol towards substitution reactions is a product of the cumulative electronic effects of its substituents. These groups either donate or withdraw electron density from the ring, thereby activating or deactivating it towards attack.

Influence of Fluoro, Amino, and Nitro Substituents on Aromatic Reactivity

The presence of both strongly activating and strongly deactivating groups on the same aromatic ring creates a nuanced reactivity profile. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups due to their ability to donate electron density via the resonance effect. Conversely, the nitro (-NO₂) group is a strong deactivating group, withdrawing electron density through both inductive and resonance effects. georganics.sk The fluorine atom exhibits a dual nature; it is inductively electron-withdrawing but can donate electron density through resonance. This combination of effects generally results in the deactivation of the ring towards electrophilic aromatic substitution compared to benzene itself. masterorganicchemistry.com

However, for nucleophilic aromatic substitution (NAS), the opposite is true. The strongly electron-withdrawing nitro group facilitates NAS by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. georganics.skmasterorganicchemistry.com The fluorine atom, being highly electronegative, further enhances this effect and, crucially, can act as an excellent leaving group in such reactions. masterorganicchemistry.comresearchgate.net The rate of nucleophilic aromatic substitution is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Table 1: Influence of Substituents on Aromatic Reactivity

SubstituentEffect on Electrophilic Substitution (EAS)Effect on Nucleophilic Substitution (NAS)Primary Electronic Effect
Amino (-NH₂)Strongly ActivatingDeactivating+R >> -I (Resonance Donor)
Hydroxyl (-OH)Strongly ActivatingDeactivating+R >> -I (Resonance Donor)
Nitro (-NO₂)Strongly DeactivatingStrongly Activating-R, -I (Resonance & Inductive Acceptor)
Fluoro (-F)DeactivatingActivating-I > +R (Inductive Acceptor > Resonance Donor)

Regioselectivity and Electronic Effects in Substitution Reactions

Regioselectivity, the direction of substitution to a specific position on the ring, is determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The -OH and -NH₂ groups are strong ortho-, para-directors. The -F atom is also an ortho-, para-director, albeit a deactivating one. masterorganicchemistry.com The -NO₂ group is a meta-director. In this compound, the directing power of the activating -OH and -NH₂ groups dominates. The positions ortho and para to these groups are C4, C6, and C1 (relative to -OH) and C1, C3, C5 (relative to -NH₂). The C3 and C5 positions are already substituted. The powerful activating groups (-OH and -NH₂) will direct incoming electrophiles primarily to the C4 and C6 positions. However, the strong deactivation of the ring by the nitro group means that forcing conditions are typically required for such reactions. georganics.sk

Nucleophilic Aromatic Substitution (NAS): This reaction is more likely for this substrate, given the activating nature of the nitro group. georganics.sk The nitro group strongly activates the ring for nucleophilic attack at the ortho and para positions relative to itself. In this molecule, the fluorine atom is at a position that is ortho to the nitro group (C5 relative to C3, if we consider the path through C4). More significantly, the fluorine atom at C5 can serve as a leaving group. The presence of the nitro group facilitates the departure of the fluoride (B91410) ion by stabilizing the intermediate anion. masterorganicchemistry.com Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that the fluorine atom is readily displaced by various nucleophiles. nih.gov Similarly, processes for preparing 2-amino-5-nitrophenol (B90527) derivatives often rely on the high reactivity of fluoro-substituted precursors in nucleophilic substitution reactions compared to their chloro counterparts. google.com

Reduction Reactions of the Nitro Group to Amino Functionality

A primary reaction pathway for this compound involves the reduction of its nitro group to form 2,3-diamino-5-fluorophenol. This transformation is a key step in the synthesis of various specialty chemicals and pharmaceutical intermediates. google.com

Heterogeneous and Homogeneous Catalytic Reduction Mechanisms

The reduction of aromatic nitro compounds is commonly achieved through catalytic hydrogenation. unimi.it

Heterogeneous Catalysis: This is the most prevalent method, often employing a metal catalyst supported on a solid phase. Common systems include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, or iron powder in acidic media (Béchamp reduction). researchgate.net The reaction involves the use of a reducing agent, typically hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) or sodium borohydride (B1222165) (NaBH₄). researchgate.netscispace.com For the reduction of related aminonitrophenols, cobalt oxide-based materials have also been shown to be effective catalysts in the presence of NaBH₄. mdpi.com The general mechanism on the catalyst surface requires the metallic species to promote the dissociation of molecular hydrogen into reactive atomic hydrogen, which then reduces the nitro group. nih.gov

Homogeneous Catalysis: While less common for industrial-scale nitro reductions, homogeneous catalysts, such as soluble transition metal complexes (e.g., iron or ruthenium complexes), can also be used. unimi.it These systems can offer high selectivity under mild conditions. For example, an in situ prepared homogeneous iron complex has been used for the transfer hydrogenation of nitroarenes using formic acid as the hydrogen source. unimi.it

Table 2: Common Catalytic Systems for Nitro Group Reduction

Catalyst TypeExamplesReducing AgentTypical Conditions
HeterogeneousPd/C, Pt/C, Raney Ni, Fe/HClH₂, Hydrazine, NaBH₄Varies (Room temp to elevated, atmospheric to high pressure)
HomogeneousFe(BF₄)₂/ligand, Ru complexesFormic acid, H₂Mild to moderate temperature and pressure
BiocatalyticNitroreductase enzymesNAD(P)HAqueous, ambient temperature and pressure

Investigation of Reaction Intermediates (e.g., Nitrosophenol) and Pathway Elucidation

The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron process that proceeds through several intermediates. The classical Haber mechanism describes two potential pathways: a direct route and a condensation route. unimi.it

Direct Pathway: The nitro group is first reduced to a nitroso group (-NO). This is followed by further reduction to a hydroxylamino group (-NHOH), which is finally reduced to the amine (-NH₂).

Condensation Pathway: This parallel route involves the condensation of the nitroso intermediate with the hydroxylamino intermediate to form an azoxy compound (-N=N⁺(O⁻)-). This can be further reduced to an azo (-N=N-) and then a hydrazo (-NH-NH-) compound before cleaving to form two molecules of the final amine product.

In many catalytic systems, the reduction of the hydroxylamine (B1172632) intermediate is the rate-limiting step, which can lead to its accumulation in the reaction mixture. google.com Studies on the enzymatic degradation of the closely related 2-chloro-5-nitrophenol (B15424) have shown that it is initially reduced to 2-chloro-5-hydroxylaminophenol, which then undergoes further transformation. nih.gov The detection and characterization of these intermediates, particularly the nitrosophenol and hydroxylaminophenol species, are crucial for elucidating the precise reaction mechanism.

Kinetic and Thermodynamic Analysis of Nitro Group Transformations

Kinetic studies on the catalytic reduction of nitrophenols often show pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent (like NaBH₄) is used in large excess. researchgate.net The rate constants (k) for the reduction of nitrophenol isomers (ortho, meta, and para) have been shown to differ, highlighting the influence of the substituent positions on reactivity. nih.gov For instance, in one study using Ni-Cu bimetallic catalysts, the catalytic activity varied significantly for 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol, demonstrating the sensitivity of the reaction kinetics to the molecular structure. nih.gov The presence of other substituents on the ring, such as the amino and fluoro groups in the title compound, would further modulate the electron density at the nitro group and its interaction with the catalyst surface, thereby influencing the reaction's kinetic and thermodynamic profile.

Role of Solvent and Catalytic Systems in Reaction Rate and Selectivity

The choice of solvent and catalyst is critical in directing the outcome of reactions involving this compound and its derivatives. The solubility of the compound and the stabilization of reactive intermediates are key factors governed by the reaction medium.

In nucleophilic substitution reactions, the solvent's polarity can significantly impact the reaction rate. For reactions involving charged nucleophiles, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed to enhance the nucleophilicity of the attacking species. google.com In some cases, a two-phase system using a water-immiscible solvent like toluene (B28343) or dichloroethane, in conjunction with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt, can be effective. google.com

Catalytic systems play a pivotal role in various transformations. For instance, in the synthesis of derivatives through ring-opening of benzoxazoles, acid catalysts are used to facilitate the initial ring-closure. google.com These can include a range of common organic and inorganic acids. google.com In other reactions, such as cyanation, transition metal catalysts like tetrakis(triphenylphosphine)palladium(0) are essential for achieving the desired transformation. chemicalbook.com The table below summarizes the role of different solvents and catalysts in specific reactions.

Reaction Type Solvent(s) Catalyst(s) Effect on Reaction Reference
Nucleophilic SubstitutionDMSO, DMF, DMAc, AcetonitrilePhase-transfer catalysts (e.g., quaternary ammonium salts)Increases solubility and enhances nucleophilicity. google.com google.com
HydrolysisWater, Methanol (B129727), Ethanol, THF, DioxaneAcid or BaseFacilitates ring-opening of benzoxazole (B165842) precursors. google.com google.com
CyanationAnhydrous DMFTetrakis(triphenylphosphine)palladium(0)Catalyzes the cyanation of a related bromo-derivative. chemicalbook.com chemicalbook.com
AlkylationAcetoneCesium CarbonateFacilitates the alkylation of the phenolic hydroxyl group. nih.gov nih.gov

Transformations Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group in this compound is a primary site for various chemical modifications, including acylation and alkylation. These reactions are fundamental in the synthesis of more complex molecules.

Acylation of the amino group is a common transformation. For instance, in the synthesis of related aminophenol derivatives, acylation is achieved using an acid chloride in the presence of a strong organic base like triethylamine (B128534) or 4-(N,N-dimethyl)pyridine. google.com The presence of a strong base can selectively promote N-acylation over O-acylation of the phenolic hydroxyl group. google.com The reaction of a related compound, 2-aminopyridine, with acetic anhydride (B1165640) demonstrates a high-yield acylation process. dissertationtopic.net

Alkylation of the amino group can also be performed, though it may be less common than acylation in the direct modification of this specific compound. In related chemistries, alkylation of amino groups is a well-established procedure. For example, N-alkylation of glutarimide (B196013) and succinimide (B58015) can be achieved using dimethylcarbonate in the presence of 18-crown-6 (B118740) as a phase-transfer catalyst. thermofisher.kr

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the amino group, which can affect reaction conditions.

Transformation Reagent(s) Catalyst/Base Product Type Reference
AcylationAcetic Anhydride-Acetamido derivative dissertationtopic.net
AcylationAcid Chloride (R-COCl)Triethylamine, 4-(N,N-dimethyl)pyridineN-Acyl derivative google.com
AlkylationIodoalkaneCesium CarbonateN-Alkyl derivative (on related aminophenols) nih.gov

Phenolic Hydroxyl Group Reactivity and Derivatization

The phenolic hydroxyl group of this compound is another key functional group that participates in a variety of reactions, allowing for the synthesis of numerous derivatives.

Alkylation of the phenolic hydroxyl group to form ethers is a common derivatization. This is typically carried out by reacting the phenol (B47542) with an alkylating agent, such as an iodoalkane, in the presence of a base like cesium carbonate in a solvent like acetone. nih.gov This method has been successfully used for the alkylation of similar phenolic compounds. nih.gov

The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro and fluoro substituents, making it more susceptible to deprotonation and subsequent reaction. vulcanchem.com

Other Derivatizations: The hydroxyl group can also be involved in other transformations. For instance, it can be converted to other functional groups, although specific examples for this compound are not extensively documented. In related phenols, the hydroxyl group can direct electrophilic aromatic substitution, but the strong deactivating effect of the nitro group on this particular molecule makes such reactions challenging.

Derivatization Reagent(s) Base/Catalyst Product Type Reference
O-AlkylationIodoalkaneCesium CarbonateEther derivative nih.gov

Comprehensive Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies provide insight into the reaction pathways and the factors that control product formation. While specific mechanistic studies for every reaction of this compound are not available, general principles of related reactions offer valuable understanding.

In nucleophilic aromatic substitution reactions involving fluoronitroaromatic compounds, the reaction generally proceeds through a Meisenheimer complex intermediate. The strong electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, thereby facilitating the substitution of the fluorine atom. smolecule.com

For transformations involving the amino group, such as acylation, the mechanism typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The presence of a base can deprotonate the resulting intermediate, driving the reaction to completion.

Mechanistic investigations into the synthesis of related 2-aminophenol (B121084) derivatives through excited-state copper catalysis have suggested a radical pathway. nih.gov These studies indicate the formation of acyl radicals and nitrosobenzene (B162901) intermediates, followed by an in-cage acyloxyl migration to form the final product. nih.gov While not directly on this compound, these studies highlight the complex and varied mechanisms that can be involved in the transformation of substituted nitrophenols.

A patent describing the preparation of 2-amino-5-nitrophenol derivatives through a benzoxazole intermediate notes that the high selectivity for certain steps is likely due to more than just the electronic effects of the substituents, suggesting that other factors may be at play in the reaction mechanism. google.com

Computational and Theoretical Investigations of 2 Amino 5 Fluoro 3 Nitrophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. science.govresearchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. researchgate.net For 2-Amino-5-fluoro-3-nitrophenol, DFT calculations would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization.

A theoretical investigation of this compound would likely reveal the influence of intramolecular hydrogen bonding between the ortho-positioned amino (-NH₂) and nitro (-NO₂) groups, or the hydroxyl (-OH) and nitro (-NO₂) groups, which can significantly affect the planarity and stability of the molecule. acs.org The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be further analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This table is a hypothetical representation of the typical data generated from a DFT/B3LYP analysis and does not represent published experimental or calculated values.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-F1.35
C-OH1.36
C-NH₂1.38
C-NO₂1.45
Bond Angles O-C-C120.5
F-C-C118.9
N(H₂)-C-C121.0
N(O₂)-C-C119.5

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. DFT calculations are routinely used to compute the energies of these frontier orbitals. researchgate.net

For this compound, the presence of both electron-donating groups (amino, hydroxyl) and an electron-withdrawing group (nitro) would lead to a complex distribution of electron density. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino/hydroxyl groups, while the LUMO would likely be concentrated around the nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor groups to the acceptor group upon electronic excitation. researchgate.net The analysis of the HOMO-LUMO gap and the distribution of these orbitals allows for the prediction of the most likely sites for electrophilic and nucleophilic attack. unesp.br

Table 2: Illustrative FMO Parameters for Reactivity Prediction Note: This table illustrates typical quantum chemical descriptors derived from HOMO-LUMO energies. The values are hypothetical.

ParameterFormulaDescriptionHypothetical Value (eV)
HOMO Energy E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.5
LUMO Energy E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5
Energy Gap ΔE = E_LUMO - E_HOMOIndicator of chemical reactivity and stability4.0
Chemical Potential μ = (E_HOMO + E_LUMO) / 2Electron escaping tendency-4.5
Global Hardness η = (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution2.0
Global Softness S = 1 / (2η)Reciprocal of hardness, indicates high reactivity0.25

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states—the highest energy structures along a reaction coordinate. pnas.org Analyzing the transition state provides crucial insights into the reaction's feasibility, kinetics, and stereochemical outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution). oncotarget.com

An MD simulation of this compound could reveal the flexibility of the substituent groups (amino, nitro, hydroxyl) and the stability of any intramolecular hydrogen bonds. oncotarget.com Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one could study how intermolecular hydrogen bonds and other solvent effects influence its conformation and behavior. In the context of drug design, MD simulations are crucial for understanding how a molecule like this might interact with a biological target, such as a protein's active site, by analyzing the stability of the protein-ligand complex over time. mdpi.com

Computational Assessment of Spectroscopic Parameters and Electronic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can help assign experimental peaks and understand the underlying electronic and vibrational transitions.

For instance, 1H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net Comparing calculated shifts with experimental data helps confirm the molecular structure. bohrium.com

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies using DFT. longdom.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental spectra and are used to assign specific vibrational modes to the observed absorption bands. nih.govlongdom.org

Electronic properties, such as the UV-Visible absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). Such calculations can confirm the presence of intramolecular charge transfer bands, which are characteristic of molecules with linked electron-donor and electron-acceptor groups. researchgate.net

Structure-Property Relationship Studies through Advanced Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are advanced computational tools that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. fu-berlin.de These models use statistical methods to build a mathematical relationship between calculated molecular descriptors and an observed outcome.

For this compound, a QSPR study could be developed to predict properties like solubility, melting point, or toxicity based on a set of calculated descriptors. These descriptors can range from simple ones like molecular weight and logP to more complex quantum chemical parameters like dipole moment, polarizability, and the HOMO-LUMO energies. bohrium.com By building a model from a dataset of related compounds with known properties, the properties of new or untested molecules like this compound can be predicted, accelerating materials discovery and risk assessment.

Derivatization and Synthetic Utility of 2 Amino 5 Fluoro 3 Nitrophenol As a Building Block

Synthesis of Advanced Organic Intermediates Utilizing the Compound's Functional Groups

The unique arrangement of functional groups in 2-amino-5-fluoro-3-nitrophenol allows for its use as a precursor to a variety of advanced organic intermediates. The reactivity of the amino, hydroxyl, and nitro groups, combined with the influence of the fluorine atom, enables a diverse array of chemical transformations.

The compound serves as a key starting material for producing other substituted phenols. For instance, the fluorine atom can undergo nucleophilic aromatic substitution. While this reaction is generally challenging on an unactivated aromatic ring, the presence of the electron-withdrawing nitro group facilitates this transformation. This allows for the introduction of various nucleophiles, leading to a broad spectrum of 4-substituted-2-amino-5-nitrophenol derivatives. This method provides an alternative to syntheses starting from more expensive and less readily available p-fluorophenols. google.com

Furthermore, the amino and nitro groups can be readily modified. The nitro group can be reduced to an amino group, yielding a diamine derivative. This transformation is typically achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting 2,3-diamino-5-fluorophenol is a valuable intermediate for the synthesis of various heterocyclic compounds. Conversely, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, further expanding the synthetic utility of the scaffold.

The interplay between the functional groups is also crucial. For example, the ortho-relationship of the amino and hydroxyl groups is fundamental to the synthesis of benzoxazoles, as will be discussed in a later section. The electronic effects of the fluorine and nitro substituents significantly influence the reactivity of the entire molecule, including the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group.

A notable application is in the synthesis of intermediates for pharmacologically active molecules. For instance, derivatives of this compound have been utilized in the preparation of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). mdpi.com

Development of Novel Heterocyclic Systems (e.g., Benzoxazoles, Benzoxazines)

The ortho-aminophenol moiety within this compound is a classic precursor for the synthesis of benzoxazoles, an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. mdpi.com The general synthesis involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, such as an aldehyde, followed by cyclization.

The reaction of this compound with various aldehydes or carboxylic acids can lead to the formation of 5-fluoro-7-nitro-substituted benzoxazoles. The reaction conditions for this transformation can vary, often employing acid catalysts and sometimes conducted under solvent-free conditions at elevated temperatures. acs.orgnih.gov For example, the use of a Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes. acs.orgnih.gov

The substituents on the this compound ring, namely the fluorine and nitro groups, can significantly influence the reactivity and properties of the resulting benzoxazole (B165842). The electron-withdrawing nature of these groups can affect the ease of cyclization and the subsequent reactivity of the heterocyclic system. These substituted benzoxazoles can serve as scaffolds for further functionalization, leading to the development of novel compounds with potential biological activity. ucsd.edu

Similarly, this compound is a valuable precursor for the synthesis of benzoxazines. researchgate.netresearchgate.net Benzoxazines are another class of heterocyclic compounds formed from the reaction of a phenol (B47542), a primary amine, and formaldehyde. In this context, the this compound can act as the phenolic component. The resulting benzoxazine (B1645224) monomers can be used in the development of high-performance polymers known as polybenzoxazines. The incorporation of fluorine from the starting material can enhance the thermal stability and other properties of the final polymer. researchgate.net

The synthesis of these heterocyclic systems highlights the utility of this compound as a foundational molecule for creating more complex, functionalized ring systems.

Applications in the Modular Construction of Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound, with its distinct and modifiable functional groups, is an excellent example of such a modular building block. google.com This approach allows for the systematic variation of different parts of a target molecule, facilitating the exploration of structure-activity relationships in drug discovery and the tuning of material properties.

The strategic placement of the amino, hydroxyl, fluoro, and nitro groups on the aromatic ring allows for a "plug-and-play" approach to molecular design. Each functional group can be seen as a connection point or a site for modification. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified or esterified, and the nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. google.com

This modularity is particularly evident in the synthesis of libraries of related compounds. By reacting this compound with a diverse set of reagents that target each of its functional groups, a large number of derivatives can be rapidly synthesized. This is a powerful strategy in medicinal chemistry for lead optimization, where small changes to a molecule's structure can have significant effects on its biological activity.

An example of this modular approach is the synthesis of a series of benzoxazole derivatives. Starting with this compound, a variety of benzoxazoles can be prepared by using different aldehydes or carboxylic acids in the condensation step. Each different aldehyde or carboxylic acid introduces a new module to the final structure.

Furthermore, the concept of "click chemistry," which involves the use of highly reliable and specific reactions, can be applied to derivatives of this compound. For example, if one of the functional groups is converted to an azide (B81097) or an alkyne, it can then be readily coupled with other molecules containing the complementary functional group. This allows for the efficient construction of very large and complex molecular architectures.

Strategic Functionalization for Diverse Chemical Research Endeavors

The inherent reactivity of this compound's functional groups allows for a wide range of strategic functionalization pathways, making it a valuable starting material for diverse chemical research. The selective modification of each functional group enables the synthesis of a vast array of derivatives with tailored properties for various applications.

The amino group is a primary site for functionalization. It can undergo acylation with various acid chlorides or anhydrides to form amides. It can also be alkylated or used in reductive amination reactions. Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of other functional groups, including halogens, cyano, and hydroxyl groups.

The phenolic hydroxyl group can be readily converted into an ether or an ester. For example, Williamson ether synthesis can be employed to introduce various alkyl or aryl groups. The acidity of the phenol is influenced by the electron-withdrawing fluorine and nitro substituents, which can affect the conditions required for these reactions.

The nitro group is another key site for transformation. Its reduction to an amino group is a common and important reaction, leading to the formation of a diamino phenol derivative. This new amino group can then be selectively functionalized, further increasing the molecular diversity that can be achieved from the initial starting material. The nitro group itself can also participate in certain reactions, such as nucleophilic aromatic substitution where it acts as a strong activating group.

The fluorine atom, while generally less reactive than the other functional groups, can undergo nucleophilic aromatic substitution under forcing conditions or if the ring is further activated. This allows for the introduction of other substituents at this position, although this is a less common functionalization strategy compared to the modification of the other groups.

This ability to strategically and selectively modify the different functional groups of this compound makes it a powerful tool for creating libraries of compounds for screening in drug discovery programs or for developing new materials with specific properties.

Exploration of Supramolecular Assembly and Cocrystal Formation

The functional groups present in this compound, particularly the amino and hydroxyl groups capable of hydrogen bonding, and the nitro group which can act as a hydrogen bond acceptor, make it an interesting candidate for studies in supramolecular chemistry. Supramolecular assembly involves the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form well-defined, larger structures.

The potential for this compound to form hydrogen-bonded networks is significant. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The nitro group's oxygen atoms can also serve as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites suggests that the molecule could self-assemble into various architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Cocrystallization is a specific type of supramolecular assembly where two or more different neutral molecules are brought together in a crystalline lattice in a stoichiometric ratio. nih.gov Given its hydrogen bonding capabilities, this compound is a promising candidate for forming cocrystals with other molecules, known as co-formers. The selection of a co-former is crucial and is often guided by principles of hydrogen bond complementarity. For example, a co-former with acidic functional groups, like a carboxylic acid, could form strong hydrogen bonds with the basic amino group of this compound.

Advanced Analytical Methodologies and Structural Elucidation of 2 Amino 5 Fluoro 3 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

No specific high-resolution ¹H NMR or ¹³C NMR spectral data for 2-Amino-5-fluoro-3-nitrophenol, which would be essential for determining its conformational structure and gaining mechanistic insights, could be located in the searched scientific literature. While NMR data is available for the non-fluorinated analog, 2-Amino-5-nitrophenol (B90527), this information cannot be directly extrapolated to its fluorinated counterpart due to the significant influence of the fluorine atom on the electronic environment of the molecule. chemicalbook.comspectrabase.com

Single-Crystal X-ray Diffraction for Precise Crystal Structure Determination and Intermolecular Interactions

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its precise crystal structure, bond lengths, bond angles, and intermolecular interactions remains undetermined. For comparison, the non-fluorinated compound, 2-Amino-5-nitrophenol, is known to have a monoclinic crystal structure. wikipedia.org

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS after derivatization) for Complex Mixture Analysis and Fragmentation Studies

Specific mass spectrometry data, including that from techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for this compound are not available. Fragmentation patterns, which are crucial for structural confirmation and identification in complex mixtures, have not been documented for this compound. Data exists for related compounds like 2-Amino-5-nitrophenol and 5-Fluoro-2-nitrophenol (B146956), but not for the target molecule. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Bonding and Electronic State Characterization

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound are present in the reviewed literature. These techniques are vital for characterizing the vibrational modes of functional groups and providing insight into the bonding and electronic structure of a molecule. While FT-IR and Raman spectra are available for analogs like 2-Amino-5-nitrophenol and 2-Nitrophenol, this information is not directly applicable to the fluorinated version. nih.govlongdom.org

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Charge Transfer Phenomena

There is no available data on the electronic absorption (UV-Vis) or emission (fluorescence) spectroscopy of this compound. Such data would be necessary to understand its electronic transitions, conjugation, and potential charge transfer characteristics. UV-Vis spectra have been reported for related isomers like 2-Amino-4-nitrophenol (B125904), but not for the specific compound of interest. sielc.com

Application of Hyphenated Techniques for Comprehensive Structural and Purity Assessment

Hyphenated techniques, which combine separation methods with spectroscopic detection (e.g., GC-MS, LC-MS, LC-NMR), are powerful tools for the analysis of chemical compounds. nih.gov However, no studies employing these techniques for the comprehensive structural and purity assessment of this compound have been published in the available literature. Studies on the non-fluorinated analog have utilized techniques like high-performance liquid chromatography for purity analysis. nih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 5 Fluoro 3 Nitrophenol

Exploration of the Compound in Advanced Catalysis Research

The multifaceted nature of 2-Amino-5-fluoro-3-nitrophenol makes it a compelling candidate for the development of novel catalysts and ligands. The ortho-aminophenol core is a classic bidentate chelating scaffold capable of coordinating with a wide range of metal centers. The electronic properties of this potential ligand can be precisely modulated by the attached fluoro and nitro substituents, which could in turn fine-tune the catalytic activity and selectivity of the resulting metal complex.

Future research could explore its use in several areas of catalysis:

Precursor to Homogeneous Catalysts: The compound could be used as a precursor to synthesize sophisticated ligands for homogeneous catalysis. For instance, derivatization of the amino group could yield Schiff base ligands. Metal complexes derived from such ligands are known to be active in various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The reduction of the nitro group to a second amino group would create a diamine phenol (B47542) ligand, capable of forming stable complexes for asymmetric catalysis.

Heterogeneous Catalyst Development: The aminophenol structure can be grafted onto solid supports like silica (B1680970) or polymers to create recyclable heterogeneous catalysts. The catalytic reduction of nitrophenols to aminophenols is a significant area of research, often employing metal nanoparticles as catalysts. This compound could be used to stabilize nanoparticles, with the functional groups providing strong anchoring points and modulating the electronic properties of the metallic centers.

Organocatalysis: Aminophenol derivatives have been investigated for their potential in organocatalysis. The inherent functionalities of this compound could be exploited in designing metal-free catalytic systems for various organic transformations.

Potential Catalytic ApplicationRole of this compoundKey Functional Groups
Asymmetric HydrogenationPrecursor to a chiral ligandAmino (-NH2), Hydroxyl (-OH)
Cross-Coupling ReactionsLigand to stabilize and activate metal catalyst (e.g., Palladium, Copper)Amino (-NH2), Hydroxyl (-OH)
Oxidation CatalysisComponent of a metal complex (e.g., with Iron, Manganese)Amino (-NH2), Hydroxyl (-OH)
Nanoparticle StabilizationCapping agent for metal nanoparticles (e.g., Gold, Silver)All groups contribute to electronic modulation and surface binding

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of densely functionalized aromatic compounds like this compound often involves hazardous reagents and highly exothermic steps, such as nitration. Continuous flow chemistry offers a superior alternative to traditional batch processing for such reactions, providing enhanced safety, precise temperature control, improved reproducibility, and scalability.

Future research will likely focus on developing a multi-step, automated flow synthesis for this compound and its derivatives. A hypothetical platform could involve:

Continuous Nitration: A flow reactor, such as a micro-packed bed or tubular reactor, could be used for the safe and efficient nitration of a fluorinated aminophenol precursor. Flow chemistry minimizes the volume of hazardous mixtures at any given time, drastically reducing the risk of thermal runaway.

Sequential Functionalization: Subsequent reaction steps, such as halogenation or amination, could be performed in-line by introducing new reagents in downstream modules.

Automated Workup and Purification: The integration of automated liquid-liquid extraction and chromatography modules could enable a seamless "crude-to-pure" synthesis process.

The development of such automated platforms, potentially guided by AI planning algorithms, would accelerate the synthesis of libraries of related compounds for screening in catalysis or materials science applications. This approach aligns with the broader trend of laboratory automation to make the synthesis of complex molecules faster and more efficient.

Theoretical Prediction and Experimental Validation of Novel Chemical Reactivities

The complex interplay of four different substituents on the benzene (B151609) ring makes predicting the regioselectivity of further chemical reactions on this compound a non-trivial challenge. This is an ideal scenario for the application of computational chemistry, particularly Density Functional Theory (DFT), to predict and rationalize its reactivity.

DFT calculations can provide deep insights into the molecule's electronic structure:

Molecular Electrostatic Potential (MEP) Maps: These can visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic reactions, respectively.

Calculation of Reaction Barriers: DFT can be used to model the transition states of potential reactions at different positions on the ring, allowing researchers to predict the most kinetically favorable product.

These theoretical predictions can then be used to guide targeted laboratory experiments. For example, if DFT predicts that the C6 position is the most nucleophilic and susceptible to electrophilic aromatic substitution, this hypothesis can be tested experimentally via reactions like halogenation or acylation. Discrepancies between theoretical predictions and experimental outcomes would, in turn, help refine the computational models.

Theoretical Prediction (Method)Property PredictedExperimental Validation Technique
Density Functional Theory (DFT)Regioselectivity of electrophilic substitutionProduct characterization via NMR, Mass Spectrometry
Time-Dependent DFT (TD-DFT)UV-Visible absorption spectrumUV-Vis Spectroscopy
DFT with GIAO method1H and 13C NMR chemical shiftsNMR Spectroscopy
DFT Frequency CalculationInfrared (IR) vibrational frequenciesIR Spectroscopy

Design of Next-Generation Molecular Probes and Chemical Tools (excluding biological/clinical use)

The structure of this compound, featuring strong electron-donating groups (-OH, -NH2) and a strong electron-withdrawing group (-NO2) in conjugation, is characteristic of a "push-pull" fluorophore. Such molecules often exhibit environment-sensitive fluorescence, a property known as solvatochromism, where the color of their emission changes with the polarity of the surrounding medium. This opens up exciting possibilities for its use as a molecular probe in materials science.

Solvatochromic Probes: As a solvatochromic dye, it could be used to report on the local polarity within polymer films, gels, or other soft materials. For example, it could monitor changes in polymer curing or map polarity gradients across a material interface. The fluorescence response could provide high-resolution spatio-temporal information.

Chemosensors for Environmental Monitoring: The ortho-aminophenol moiety is an effective binding site for various metal ions. Upon chelation of a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence or absorbance spectrum. This could form the basis for a selective and sensitive sensor for detecting specific metal pollutants in water samples. Similarly, its properties could be tuned for the detection of other nitroaromatic compounds, which are significant environmental pollutants, through fluorescence quenching mechanisms.

The development of such probes relies on the principle that interaction with an analyte or a change in the local environment induces a measurable optical response.

Computational and Experimental Synergy in Understanding Complex Aromatic Systems

A deep understanding of a complex, multifunctional molecule like this compound can only be achieved through a synergistic approach that tightly integrates computational modeling and experimental characterization. This iterative loop of prediction and validation is crucial for building robust structure-property relationships.

A typical synergistic workflow would proceed as follows:

Computational Prediction: Before synthesis, DFT and other computational methods would be used to predict the ground-state geometry, vibrational frequencies (IR spectrum), NMR chemical shifts, and electronic transitions (UV-Vis spectrum) of the molecule.

Synthesis and Experimental Characterization: The compound would then be synthesized, and its properties measured using standard spectroscopic techniques (FTIR, NMR, UV-Vis).

Comparison and Refinement: The experimental data would be compared against the predicted values. Strong agreement would validate the computational model. Any significant deviations would prompt a re-evaluation of the theoretical methods or assumptions, leading to a more accurate model. For instance, an unexpected NMR shift might indicate a different preferred conformation than initially calculated.

This synergy is powerful because it allows experimental results to be explained on a fundamental electronic level, while computational models are grounded in and refined by real-world data. This approach is essential for the rational design of new molecules based on the this compound scaffold with tailored catalytic, electronic, or optical properties.

StageComputational TaskExperimental TaskOutcome
1. Prediction Geometry optimization, frequency calculation, NMR shielding tensor calculation, TD-DFT.-Predicted 3D structure, IR spectrum, NMR spectrum, UV-Vis spectrum.
2. Validation -Synthesis and purification, acquisition of IR, NMR, and UV-Vis spectra.Experimental confirmation of molecular structure and properties.
3. Refinement Comparison of predicted vs. experimental data. Adjusting computational model if necessary.-A validated model that accurately describes the molecule's structure and properties.
4. Application Use the validated model to predict reactivity or properties of new derivatives.Synthesize and test the most promising new derivatives.Accelerated discovery of new functional molecules.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-3-nitrophenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential nitration, fluorination, and amination steps. For example, fluorination of a nitro-phenol precursor (e.g., via diazonium salt intermediates) followed by nitration at the meta position could be explored. Reaction conditions must account for steric and electronic effects:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition .
  • Fluorination : Balz-Schiemann reaction (using HBF₄) or nucleophilic aromatic substitution with KF in polar aprotic solvents .
  • Amination : Catalytic hydrogenation of a nitro group or reduction with Sn/HCl, ensuring pH control to avoid side reactions .
    • Data Table :
Precursor/StepYield (%)ConditionsReference
5-Fluoro-2-nitrophenol (nitration)65–700–5°C, HNO₃/H₂SO₄
3-Nitro-5-fluorophenol (amination)55–60H₂/Pd-C, EtOH, RT

Q. How should researchers handle the purification of this compound given its solubility profile?

  • Methodological Answer :

  • Recrystallization : Use hot ethanol/water mixtures (1:3 v/v) due to moderate solubility in polar solvents .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for nitro-aminophenol derivatives. Monitor fractions via TLC (Rf ~0.4) .
  • Stability : Store under inert gas at 4°C to prevent oxidation; degradation observed >40°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling (³J~8 Hz) confirm substitution patterns .
  • IR : Bands at ~3350 cm⁻¹ (NH₂), 1530 cm⁻¹ (NO₂), and 1250 cm⁻¹ (C-F) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 173.03 (calculated) with fragmentation peaks at m/z 126 (NO₂ loss) .

Advanced Questions

Q. How can computational chemistry predict regioselectivity in the synthesis of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for nitration/fluorination steps. Fukui indices identify electrophilic centers; meta-nitration is favored due to fluorine’s ortho/para-directing effects .
  • Example : For 5-fluoro-2-nitrophenol, HOMO-LUMO gaps predict reactivity at C3 (meta to NO₂ and F) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • 2D NMR : Use HSQC to assign carbon-proton correlations and NOESY to confirm spatial proximity of substituents .
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁹F labels to track coupling interactions. For example, ¹⁹F-¹H coupling in NOESY confirms fluorine’s position .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer :

  • Pyridine Derivatives : React with acetylene dicarboxylates to form fluorinated pyridines via [4+2] cycloaddition .
  • Data Table :
Reaction PartnerProductApplicationYield (%)Reference
DMAD (dimethyl acetylenedicarboxylate)Fluoro-pyridine-carboxylatePharmaceuticals45–50

Q. How do electronic effects (e.g., fluorine’s electronegativity) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura : Fluorine’s electron-withdrawing effect enhances oxidative addition with Pd(0) catalysts. Use Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Contradiction Analysis : Lower yields (<30%) may arise from F···Pd steric clashes; switch to bulky ligands (XPhos) to improve efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for nitro-aminophenol derivatives?

  • Methodological Answer :

  • Possible Causes : Polymorphism, residual solvents, or impurities. For 2-Amino-4-nitrophenol, mp ranges from 143°C (pure) to 135°C (impure) .
  • Resolution : Perform DSC (differential scanning calorimetry) to detect polymorphs and HPLC to quantify purity (>99% required for reproducibility) .

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